molecular formula C18H16ClN3O B2574052 1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one CAS No. 1029736-63-7

1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one

Cat. No.: B2574052
CAS No.: 1029736-63-7
M. Wt: 325.8
InChI Key: ATYVUXRVNWECEH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyrazinone core with a chlorophenyl and a phenylethylamino substituent, making it an interesting subject for chemical and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylethylamine to form an intermediate, which is then cyclized to produce the desired pyrazinone compound. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-thione: Similar structure but with a sulfur atom replacing the oxygen in the pyrazinone ring.

    1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-imine: Similar structure but with an imine group replacing the oxygen in the pyrazinone ring.

Uniqueness

1-(4-Chlorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is unique due to its specific combination of functional groups and its potential for diverse chemical reactions and biological activities. Its structure allows for various modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-phenylethylamino)pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATYVUXRVNWECEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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